molecular formula C28H24N2O4S B296502 N-(3-acetylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide

N-(3-acetylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide

Cat. No. B296502
M. Wt: 484.6 g/mol
InChI Key: ZNCVFAHQNYPSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide is a chemical compound that has generated significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide involves its ability to inhibit the activity of protein kinases. It does this by binding to the ATP-binding site of the kinase and preventing the transfer of phosphate groups to target proteins. This, in turn, leads to the inhibition of cell signaling pathways and the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the replication of certain viruses and bacteria. Additionally, it has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-acetylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide is its potential as a targeted therapy for cancer. Its ability to selectively inhibit protein kinases makes it a promising candidate for the treatment of various types of cancer. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to work with.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide. One potential area of research is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of research is the identification of specific protein kinases that are targeted by the compound, which could lead to the development of more targeted therapies for cancer. Additionally, further studies are needed to investigate the potential use of N-(3-acetylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide as an antiviral and antibacterial agent.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide involves the reaction of 3-acetylphenol, 4-aminobenzyl alcohol, and phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-(3-acetylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide has been studied extensively for its potential applications in various fields. It has been found to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

properties

Molecular Formula

C28H24N2O4S

Molecular Weight

484.6 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-[[N-(benzenesulfonyl)anilino]methyl]benzamide

InChI

InChI=1S/C28H24N2O4S/c1-21(31)24-9-8-10-25(19-24)29-28(32)23-17-15-22(16-18-23)20-30(26-11-4-2-5-12-26)35(33,34)27-13-6-3-7-14-27/h2-19H,20H2,1H3,(H,29,32)

InChI Key

ZNCVFAHQNYPSFA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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